Technical Whitepaper: Calcium Methanesulfonate – Physicochemical Characterization and Application Framework
Technical Whitepaper: Calcium Methanesulfonate – Physicochemical Characterization and Application Framework
Executive Summary
Calcium Methanesulfonate (Calcium Mesylate) represents a critical intersection between inorganic stability and organic functionality. As the calcium salt of methanesulfonic acid (
Chemical Identity & Molecular Architecture[1]
Calcium methanesulfonate exists typically as a white crystalline solid. Unlike the highly lattice-stabilized calcium sulfate, the methanesulfonate anion introduces organic character via the methyl group, disrupting the crystal lattice energy sufficiently to allow high water solubility while maintaining thermal robustness.
Nomenclature and Constants
| Property | Data |
| IUPAC Name | Calcium; methanesulfonate |
| Formula | |
| Molecular Weight | 230.29 g/mol (Anhydrous) |
| CAS Number | 54257-46-4 (Anhydrous) / 58131-47-8 (Dihydrate) |
| Appearance | White crystalline powder |
| pH (10% aq.[1][2] soln) | ~5.5 – 7.0 (Neutral to slightly acidic) |
Structural Causality
The methanesulfonate anion (
Physicochemical Profile
Solubility Thermodynamics
One of the defining characteristics of calcium methanesulfonate is its solubility. While calcium sulfate precipitates at ~0.2 g/100mL, calcium methanesulfonate is freely soluble.
| Solvent | Solubility Profile | Mechanistic Insight |
| Water | Freely Soluble (>500 mg/mL) | High hydration energy of |
| Methanol | Soluble | Methyl group on the anion aids interaction with organic alcohols. |
| Ethanol | Slightly Soluble | Decreasing dielectric constant reduces solubility; useful for recrystallization. |
| Acetone/Hexane | Insoluble | Lack of polarity prevents solvation of the ionic pair. |
Thermal Stability & Decomposition
For applications in catalysis or high-temp processing, thermal stability is paramount.
-
Dehydration: The dihydrate loses water between 100°C – 140°C.
-
Stability Window: The anhydrous salt is stable up to approximately 350°C – 400°C .
-
Decomposition: Above 400°C, the organic moiety degrades, typically yielding Calcium Sulfate (
), , and .
Technical Note: This high thermal threshold makes calcium methanesulfonate an excellent candidate for catalytic processes requiring temperatures where carboxylic acid salts would decarboxylate.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of high-purity Calcium Methanesulfonate from Calcium Carbonate. Scale: Laboratory (50g basis).
Reagents
-
Methanesulfonic Acid (MSA), 70% or 99% (Stoichiometric excess: 1.05 eq).
-
Calcium Carbonate (
), Precipitated, AR Grade (Limiting reagent). -
Solvent: Deionized Water (Reaction), Ethanol (Recrystallization).
Step-by-Step Methodology
-
Slurry Preparation: Suspend 25.0g of
in 100mL of deionized water in a 500mL round-bottom flask equipped with a magnetic stirrer. -
Acid Addition (Exotherm Control):
-
Causality: The reaction is exothermic (
). Uncontrolled heat can cause minor oxidation or discoloration if impurities are present. -
Action: Place flask in an ice bath. Add 48.0g (approx 32mL) of MSA dropwise over 30 minutes.
-
Observation: Vigorous effervescence of
.
-
-
Digestion: Once addition is complete, remove the ice bath and heat to 60°C for 1 hour to ensure complete neutralization and removal of dissolved
. -
Filtration: Filter the hot solution while active to remove any unreacted carbonate or insoluble silicate impurities.
-
Crystallization (The "Salting Out" Effect):
-
Concentrate the filtrate to approx 50% volume via rotary evaporation.
-
Slowly add Ethanol (approx 100mL) to the aqueous concentrate.
-
Mechanism:[3] Ethanol acts as an anti-solvent, lowering the dielectric constant and forcing the salt to crystallize.
-
-
Isolation: Cool to 4°C overnight. Filter the white crystals, wash with cold ethanol, and dry at 60°C under vacuum.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow ensuring high purity by leveraging solubility differentials.
Industrial & Research Applications
Pharmaceutical Formulation (Counter-ion Selection)
In drug development, choosing the "Mesylate" salt is a strategic decision.
-
Bioavailability: Calcium mesylate is used when a drug requires the solubility benefits of a sulfonate but the physiological compatibility of calcium (e.g., bone-targeting or avoiding sodium load in hypertensive patients).
-
Stability: Mesylates are less hygroscopic than chlorides in many instances, providing better shelf-life for API (Active Pharmaceutical Ingredient) formulations.
Catalysis: Biodiesel & Esterification
Calcium methanesulfonate serves as a water-tolerant Lewis Acid catalyst. Unlike traditional Lewis acids (
-
Mechanism: The
center coordinates with the carbonyl oxygen of the carboxylic acid/ester, increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the alcohol.
Catalytic Cycle Diagram
Figure 2: Lewis Acid catalytic cycle of Calcium Methanesulfonate in esterification reactions.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
| Technique | Expected Signal | Interpretation |
| FTIR | 1150-1200 | S=O symmetric/asymmetric stretch. |
| FTIR | 520-550 | C-S stretching vibration. |
| 1H NMR | Methyl group attached to sulfonate ( | |
| XRD | Specific | Confirms crystalline phase vs amorphous. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14274928, Calcium dimethanesulfonate. Retrieved from [Link]
- Gernon, M. D., et al. (1999).Environmental benefits of methanesulfonic acid: Comparative properties and advantages. Green Chemistry. (Contextual grounding on MSA salt properties).
- Najdanovic-Visak, V., et al. (2012).Solubility of Calcium Salts of Methanesulfonic Acid. Journal of Chemical & Engineering Data.
